

# Application Note: Quantification of Enterolactone in Human Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	Enterolactone	
Cat. No.:	B190478	Get Quote

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#### Introduction

Enterolactone is a lignan metabolite produced by the gut microbiota from plant-based precursors. As a phytoestrogen, it is a subject of extensive research due to its potential role in hormone-dependent cancers and other chronic diseases. Accurate and robust quantification of enterolactone in plasma is crucial for epidemiological studies and clinical trials investigating its physiological effects. This application note details a sensitive and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct quantification of free enterolactone and its major conjugated forms, enterolactone glucuronide and enterolactone sulfate, in human plasma. An alternative protocol for the quantification of total enterolactone following enzymatic hydrolysis is also presented.

### **Experimental Protocols**

Two primary methodologies are outlined below: one for the direct analysis of free and conjugated **enterolactone**, and a second for the determination of total **enterolactone**.

# Protocol 1: Direct Quantification of Free and Conjugated Enterolactone



This high-throughput method allows for the simultaneous measurement of **enterolactone**, **enterolactone** glucuronide, and **enterolactone** sulfate without the need for an enzymatic hydrolysis step, thus simplifying sample preparation and reducing analytical time.[1][2]

- Standards: (±)-Enterolactone, (±)-Enterolactone-mono-β-D-glucuronide, (±)-Enterolactone monosulfate ammonium salt
- Internal Standard (IS): Glycocholic acid (glycine-1 13C)[1]
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade), Formic Acid
- Plasma: Human plasma (pooled for calibration standards and quality controls)
- Solid-Phase Extraction (SPE): Oasis HLB 96-well plates (30 μm, 10 mg)
- Working Solutions: Prepare a stock solution containing **enterolactone**, **enterolactone** glucuronide, and **enterolactone** sulfate at a concentration of 200 ng/mL.[1] The internal standard working solution should be prepared at a final concentration of 10 ng/mL.[1]
- Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the working solutions into pooled human plasma with a known low concentration of enterolactone.
- SPE Cleanup:
  - Condition the SPE plate wells.
  - Load the plasma samples.
  - Wash the wells to remove interfering substances.
  - Elute the analytes with 300 μL of 50/40/10% ACN/MeOH/H<sub>2</sub>O.[2]
  - Dilute the eluate with 900 μL of water containing the internal standard.
  - Centrifuge the samples at 20°C for 5 minutes prior to LC-MS/MS analysis.
- LC System: MicroLC 200 Series (Eksigent/AB Sciex)[1]



- Column: Phenyl Column, 300 mm × 0.5 mm, 3.0 μm particle size[2]
- Mobile Phase A: Water with 0.1% formic acid[1]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
- Gradient:
  - Start at 15% B, hold for 0.5 min.
  - Increase to 75% B over 1.9 min, hold for 0.2 min.[1]
- Total Run Time: 2.6 minutes[1]
- Column Temperature: 23°C
- Autosampler Temperature: 20°C
- Mass Spectrometer: QTrap 5500 (AB Sciex)[1]
- Ionization Mode: Electrospray Ionization (ESI), Negative[1]
- MRM Transitions:

Analyte	Precursor Ion (Q1)	Product Ion (Q3)
Enterolactone	297.1	-
Enterolactone Glucuronide	473.1	297.1
Enterolactone Sulfate	377.1	297.1
Glycocholic acid (IS)	-	-

Note: Specific product ion for **Enterolactone** and the IS were not detailed in the provided search results, but the transitions for the conjugates represent the loss of the glucuronic acid and sulfate moieties respectively.[1]

#### **Protocol 2: Quantification of Total Enterolactone**



This method involves an enzymatic hydrolysis step to convert the conjugated forms of **enterolactone** into the free form, followed by extraction and LC-MS/MS analysis. This approach is suitable for determining the total **enterolactone** concentration in plasma.[3][4]

- Standards: (±)-Enterolactone
- Internal Standard (IS): 13C3 labeled enterolactone[3]
- Enzyme: β-glucuronidase/sulfatase from Helix pomatia
- Solvents: Diethyl ether, Acetonitrile, Water (HPLC grade)
- Plasma: Human plasma
- Hydrolysis: To 300  $\mu$ L of plasma, add the internal standard and a freshly prepared enzyme mixture of  $\beta$ -glucuronidase-sulfatase. Incubate at 37°C for 4 hours.[4]
- Extraction: Perform a liquid-liquid extraction using diethyl ether.
- Evaporation and Reconstitution: Evaporate the ether extract to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
- LC System: Standard HPLC system
- Run Time: Approximately 11 minutes[3]
- Mass Spectrometer: Tandem mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI)[3]
- MRM Transitions: Specific transitions for enterolactone and its 13C3 labeled internal standard would be optimized on the specific instrument used.

#### **Data Presentation**

# Table 1: Method Validation Parameters for Direct Quantification of Enterolactone and its Conjugates



Parameter	Enterolactone	Enterolactone Glucuronide	Enterolactone Sulfate
Linearity Range (ng/mL)	0.0244 - 12.5	0.0122 - 12.5	0.0061 - 12.5
Regression Coefficient (r)	0.9987	0.9996	0.9992
LLOQ (pM)	86	26	16
LLOQ (ng/mL)	0.0244	0.0122	0.0061
Intra-batch Precision (%RSD)	<15%	<15%	<15%
Inter-batch Precision (%RSD)	<10%	<10%	<10%
Accuracy (%RE)	Within ±15%	Within ±15%	Within ±15%

Data synthesized from multiple sources.[1][4][5]

**Table 2: Method Validation Parameters for Total** 

**Enterolactone Quantification** 

Parameter	Value
Detection Limit (nM)	0.55
Within-run Precision (%RSD)	3 - 6%
Between-run Precision (%RSD)	10 - 14%

Data from a validated method using isotope dilution LC-MS/MS.[3]

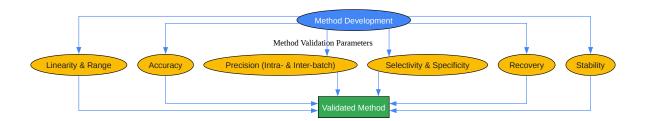
## **Visualizations**





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Caption: Experimental workflow for direct quantification of **enterolactone**.



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Caption: Logical flow of the LC-MS/MS method validation process.

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